molecular formula C31H26N6O4S2 B10900940 4,4'-[(3,4-dimethoxyphenyl)methanediyl]bis[2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one]

4,4'-[(3,4-dimethoxyphenyl)methanediyl]bis[2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one]

Cat. No.: B10900940
M. Wt: 610.7 g/mol
InChI Key: CZFMXWKLQDXIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features multiple benzothiazole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its complex structure, which includes multiple benzothiazole and pyrazole units. This complexity can impart unique properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C31H26N6O4S2

Molecular Weight

610.7 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-(3,4-dimethoxyphenyl)methyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C31H26N6O4S2/c1-16-25(28(38)36(34-16)30-32-19-9-5-7-11-23(19)42-30)27(18-13-14-21(40-3)22(15-18)41-4)26-17(2)35-37(29(26)39)31-33-20-10-6-8-12-24(20)43-31/h5-15,27,34-35H,1-4H3

InChI Key

CZFMXWKLQDXIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(C4=CC(=C(C=C4)OC)OC)C5=C(NN(C5=O)C6=NC7=CC=CC=C7S6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.